BenchChemオンラインストアへようこそ!

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Atrial fibrillation Class III antiarrhythmic Vagotonic AF

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride (CAS 150491‑98‑8), commonly referred to as Nibentan, is a Class III antiarrhythmic agent that primarily inhibits the delayed rectifier potassium current (IK) in cardiomyocytes. It was developed as the first original Russian Class III antiarrhythmic and has been approved for clinical use in the management of supraventricular tachyarrhythmias including atrial flutter and atrial fibrillation.

Molecular Formula C22H30ClN3O3
Molecular Weight 419.9 g/mol
CAS No. 150491-98-8
Cat. No. B172622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
CAS150491-98-8
SynonymsN-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Molecular FormulaC22H30ClN3O3
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H
InChIKeyCHCBAYRWJULIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nibentan (N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride) – Antiarrhythmic Class & Baseline Profile


N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride (CAS 150491‑98‑8), commonly referred to as Nibentan, is a Class III antiarrhythmic agent that primarily inhibits the delayed rectifier potassium current (IK) in cardiomyocytes [1]. It was developed as the first original Russian Class III antiarrhythmic and has been approved for clinical use in the management of supraventricular tachyarrhythmias including atrial flutter and atrial fibrillation [1]. Nibentan prolongs repolarization and increases effective refractory periods in both atria and ventricles, with a mechanism that additionally involves blockade of the muscarinic potassium current (IK,ACh) [2].

Why Nibentan Cannot Be Interchanged with Other Class III Antiarrhythmics


Class III antiarrhythmics share the ability to prolong cardiac action potential duration, yet Nibentan exhibits a distinct pharmacological profile that precludes simple substitution. Unlike sotalol, Nibentan does not possess beta‑adrenoceptor blocking activity and demonstrates a different frequency‑dependence of its electrophysiological effects [1]. Compared with cardiocyclide, Nibentan’s action on repolarization is frequency‑dependent, whereas cardiocyclide shows frequency‑independent effects due to selective IKs blockade [1]. Furthermore, Nibentan’s dual blockade of both the delayed rectifier potassium current and the muscarinic potassium current (IK,ACh) provides superior efficacy in vagally‑mediated atrial fibrillation relative to agents that block only IKr [2]. These mechanistic differences translate into quantitatively distinct efficacy and safety profiles that are critical for scientific selection in experimental models and clinical procurement decisions.

Nibentan (CAS 150491-98-8) – Quantitative Differential Evidence Against Comparator Antiarrhythmics


Superior Prevention of Vagotonic Atrial Fibrillation: Nibentan vs Sotalol in Canine Model

In a direct head‑to‑head study in anaesthetized dogs, nibentan (0.25 mg/kg) prevented or terminated vagotonic atrial fibrillation in 80–90% of cases, whereas sotalol (2.5 mg/kg) achieved prevention in only 60% of cases under identical vagal stimulation conditions [1]. Nibentan also completely retained its ability to prolong ventricular repolarization and increase effective refractory periods during vagal stimulation, while sotalol’s action remained frequency‑dependent [1].

Atrial fibrillation Class III antiarrhythmic Vagotonic AF Electrophysiology

Clinical Cardioversion Efficacy: Nibentan vs Dofetilide for Acute Atrial Fibrillation

In a clinical study of 210 patients with acute atrial fibrillation, intravenous nibentan (0.125 mg/kg) achieved conversion to sinus rhythm within 24 hours in 91.9% of cases [1]. In contrast, published data for dofetilide, a widely used Class III agent, report a mean conversion efficacy of 39–58% in atrial fibrillation patients [2]. The 33.9–52.9 percentage‑point superiority represents a clinically meaningful difference, though the comparison is cross‑study rather than head‑to‑head.

Pharmacological cardioversion Atrial fibrillation Clinical efficacy Class III antiarrhythmic

Frequency‑Dependent Electrophysiology: Nibentan vs Cardiocyclide in Experimental Myocardial Infarction

In dogs with experimental myocardial infarction, cardiocyclide prolonged ventricular repolarization and increased effective refractory periods in a frequency‑independent manner (consistent with selective IKs blockade), whereas nibentan’s effects on the QT interval and refractoriness were dependent on stimulation frequency [1]. This differential was observed under sympathetic activation with isoproterenol: cardiocyclide completely retained its electrophysiological and antiarrhythmic effects, while nibentan’s efficacy on repolarization and refractoriness significantly decreased [1].

Electrophysiological mechanism Frequency dependence Myocardial infarction Class III antiarrhythmic

Rapidity of Onset: Nibentan vs Propafenone for Paroxysmal Atrial Fibrillation Conversion

In a comparative clinical study of 23 patients receiving intravenous nibentan (10–20 mg) and 21 patients receiving oral propafenone (600 mg) for paroxysmal atrial fibrillation/flutter, nibentan restored sinus rhythm in a mean of 5.3 ± 0.47 minutes after the first dose, whereas propafenone required 96.6 ± 11.3 minutes [1]. Although the overall efficacy was 78.3% for nibentan versus 85.71% for propafenone, the 18‑fold faster onset gives nibentan a distinct clinical‑utility advantage in acute care settings [1].

Pharmacological cardioversion Onset of action Paroxysmal AF Comparative study

Dual Potassium Channel Blockade: Mechanistic Differentiation from Pure IKr Blockers

Nibentan’s high efficacy against vagally‑mediated atrial fibrillation has been attributed to its ability to block both the delayed rectifier potassium current (IK) and the muscarinic potassium current (IK,ACh) [1]. Pure IKr blockers such as dofetilide and sotalol lack IK,ACh blockade, which limits their effectiveness under conditions of enhanced vagal tone [1]. This dual channel‑blocking property provides a mechanistic basis for nibentan’s differential efficacy in the vagotonic AF model described above.

Ion channel pharmacology IKr IK,ACh Atrial selectivity Vagotonic AF

Nibentan (N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride) – Validated Application Scenarios Based on Quantitative Differential Evidence


Preclinical Canine Models of Vagotonic Atrial Fibrillation

Nibentan is the agent of choice for terminating or preventing vagally‑mediated atrial fibrillation in anaesthetized canine models, having demonstrated an 80–90% efficacy rate—20–30 absolute percentage points higher than sotalol under identical experimental conditions [1]. Its retained efficacy during direct vagus nerve stimulation makes it uniquely suited for studies exploring parasympathetic contributions to atrial arrhythmogenesis [1].

Clinical Pharmacological Cardioversion of Acute Atrial Fibrillation in Monitored Settings

With a 91.9% conversion rate to sinus rhythm in a cohort of 210 patients [1], nibentan is strongly indicated for hospital‑based pharmacological cardioversion protocols where rapid restoration of sinus rhythm is desired. Its mean conversion time of approximately 5 minutes (i.v.) vastly outperforms oral alternatives such as propafenone (∼97 minutes) , though the requirement for continuous ECG monitoring due to a 2.4% incidence of polymorphic ventricular tachycardia must be considered [1].

Comparative Electrophysiology Studies of Class III Antiarrhythmic Mechanisms

Nibentan serves as an essential comparator compound in studies dissecting frequency‑dependent versus frequency‑independent Class III mechanisms. Its frequency‑dependent repolarization prolongation contrasts with the frequency‑independent action of cardiocyclide, providing a tool for probing the functional consequences of IKr‑dominant versus IKs‑dominant potassium channel blockade in both normal and sympathetically‑stimulated myocardium [1].

Research on Dual Potassium Channel Blockade (IK + IK,ACh) in Atrial Arrhythmias

For laboratories investigating the therapeutic potential of combined IKr and IK,ACh blockade, nibentan is one of the few well‑characterized small molecules exhibiting this dual pharmacology [1]. This makes it a valuable reference standard for screening novel compounds with similar dual‑channel activity profiles, particularly for indications involving heightened vagal tone [1].

Quote Request

Request a Quote for N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.